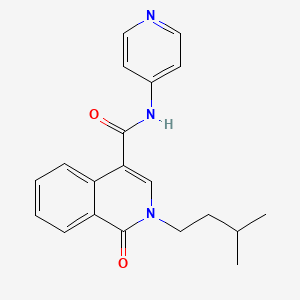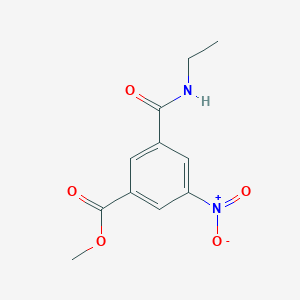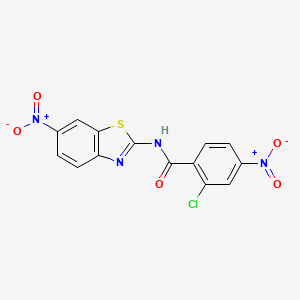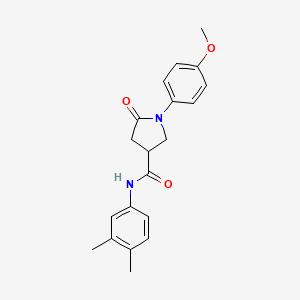![molecular formula C19H16N4O2 B11025214 4-hydroxy-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]quinoline-3-carboxamide](/img/structure/B11025214.png)
4-hydroxy-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]quinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]quinoline-3-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system, a benzimidazole moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]quinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the benzimidazole moiety and the carboxamide group. The key steps include:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Benzimidazole Moiety: The benzimidazole moiety can be introduced through a cyclization reaction involving o-phenylenediamine and a suitable aldehyde or ketone.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the quinoline derivative with an appropriate amine, such as 1-methyl-1H-benzimidazole-2-ylmethylamine, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]quinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The quinoline ring can be reduced to form a tetrahydroquinoline derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for nucleophilic substitution include alkyl halides and halogenating agents such as thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the substituent introduced.
Scientific Research Applications
4-hydroxy-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]quinoline-3-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as a lead compound for the development of new drugs, particularly for the treatment of cancer, bacterial infections, and inflammatory diseases.
Pharmacology: It has been studied for its potential as an enzyme inhibitor, receptor modulator, and signaling pathway regulator.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Biological Research: It has been used as a probe to study various biological processes, including cell signaling, gene expression, and protein-protein interactions.
Mechanism of Action
The mechanism of action of 4-hydroxy-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]quinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, and signaling proteins. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with its targets.
Comparison with Similar Compounds
Similar Compounds
4-hydroxyquinoline-3-carboxamide: Lacks the benzimidazole moiety but shares the quinoline core and carboxamide group.
N-[(1-methyl-1H-benzimidazol-2-yl)methyl]quinoline-3-carboxamide: Lacks the hydroxyl group but shares the quinoline core, benzimidazole moiety, and carboxamide group.
4-hydroxy-N-[(1H-benzimidazol-2-yl)methyl]quinoline-3-carboxamide: Lacks the methyl group on the benzimidazole moiety but shares the quinoline core, hydroxyl group, and carboxamide group.
Uniqueness
4-hydroxy-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]quinoline-3-carboxamide is unique due to the presence of both the hydroxyl group and the 1-methyl-1H-benzimidazol-2-ylmethyl moiety. This combination of functional groups and structural features imparts distinct chemical and biological properties to the compound, making it a valuable candidate for various scientific research applications.
Properties
Molecular Formula |
C19H16N4O2 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-[(1-methylbenzimidazol-2-yl)methyl]-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C19H16N4O2/c1-23-16-9-5-4-8-15(16)22-17(23)11-21-19(25)13-10-20-14-7-3-2-6-12(14)18(13)24/h2-10H,11H2,1H3,(H,20,24)(H,21,25) |
InChI Key |
HRJPJRKBTDQCGU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CNC(=O)C3=CNC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2-methoxyphenoxy)ethyl]-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide](/img/structure/B11025135.png)
![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(2,4,5-trifluorophenyl)acetamide](/img/structure/B11025140.png)
![1-(4-chlorophenyl)-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1H-pyrazol-5-ol](/img/structure/B11025144.png)
![1-(4-fluorophenyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide](/img/structure/B11025159.png)

![3,4,5-trimethoxy-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11025175.png)
![N-[2-methyl-1-(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylacetamide](/img/structure/B11025179.png)





![1-Butyl-4-[(4-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B11025206.png)
![4-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B11025213.png)
